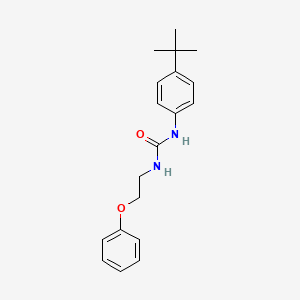
1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 belongs to the class of urea derivatives and has shown promising results in preclinical studies for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Cyclodextrin Complexation and Molecular Devices
Cyclodextrin complexation studies have shown that compounds with structures related to "1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea" can engage in photoisomerization processes, which are pivotal in the self-assembly of molecular devices. These complexes involve urea-linked cyclodextrin structures that exhibit behavior essential for the development of molecular switches and devices due to their ability to undergo reversible photoisomerization. This characteristic demonstrates the potential of such compounds in the creation of molecular-level technology, highlighting a significant application in nanotechnology and molecular engineering (Lock et al., 2004).
Green Chemistry and Urea Syntheses
In the domain of green chemistry, ureas, including structures akin to the one , have been synthesized using safer alternatives to traditional, hazardous reagents like phosgene and isocyanates. The move towards employing cleaner, more environmentally friendly compounds for the synthesis of ureas underscores the commitment to sustainable chemistry practices. Such methodologies not only reduce the ecological impact but also enhance safety and efficiency in chemical synthesis processes, marking a significant stride in the chemical manufacturing industry (Bigi et al., 2000).
Photodegradation Studies
Photodegradation research involving related urea compounds, like diafenthiuron, reveals insights into environmental behavior, degradation pathways, and potential ecological impacts. Understanding how these compounds degrade under sunlight helps in assessing their environmental stability and forming strategies for pollution control and remediation. Such studies are crucial for environmental safety assessments, guiding the design of compounds with lower persistence and toxicity in natural ecosystems (Keum et al., 2002).
Anticancer Potential
The exploration of urea derivatives in medicinal chemistry has unveiled their potential as anti-cancer agents. Research into symmetrical N,N'-diarylureas has identified them as activators of specific cellular pathways leading to cancer cell proliferation inhibition. This discovery opens avenues for the development of new anticancer therapeutics, emphasizing the relevance of urea compounds in pharmaceutical research and the fight against cancer (Denoyelle et al., 2012).
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)15-9-11-16(12-10-15)21-18(22)20-13-14-23-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAAATJWSFTUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

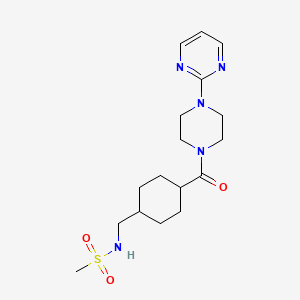
![Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate](/img/structure/B2777972.png)
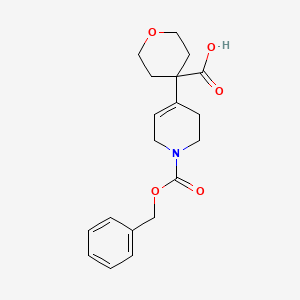

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2777976.png)
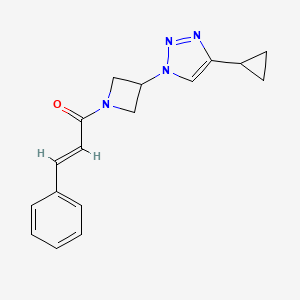
![4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride](/img/structure/B2777981.png)
![N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2777982.png)
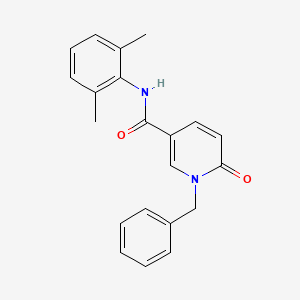

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2777988.png)
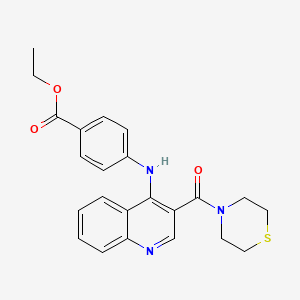
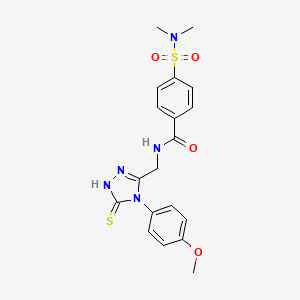
![2-(benzylthio)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2777994.png)